molecular formula C26H32O6 B14955380 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B14955380
M. Wt: 440.5 g/mol
InChI Key: FAKFLVVQEVFLPO-UHFFFAOYSA-N
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Description

3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The coumarin core (2H-chromen-2-one) is substituted at positions 3, 4, and 6. The methyl group at position 4 and the 3,4,5-trimethoxybenzyloxy moiety at position 7 contribute to steric and electronic effects, which may modulate biological activity, particularly antitumour properties .

The 3,4,5-trimethoxybenzyl group is a common pharmacophore in medicinal chemistry, often associated with microtubule disruption and antiproliferative effects . This compound’s synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in analogous coumarin derivatives (e.g., 4-aminomethyl-7-methoxy-chromen-2-one in ).

Properties

Molecular Formula

C26H32O6

Molecular Weight

440.5 g/mol

IUPAC Name

3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C26H32O6/c1-6-7-8-9-10-21-17(2)20-12-11-19(15-22(20)32-26(21)27)31-16-18-13-23(28-3)25(30-5)24(14-18)29-4/h11-15H,6-10,16H2,1-5H3

InChI Key

FAKFLVVQEVFLPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C(=C3)OC)OC)OC)OC1=O)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a chromen-2-one core substituted at positions 3, 4, and 7. Key structural elements include:

  • Hexyl chain at C3 (imparting lipophilicity)
  • Methyl group at C4 (steric influence)
  • 3,4,5-Trimethoxybenzyloxy moiety at C7 (electronic modulation).

The IUPAC name, 3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one, encodes this topology. Canonical SMILES: CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C(=C3)OC)OC)OC)OC1=O)C.

Retrosynthetic Strategy

Retrosynthetic breakdown reveals three primary synthons:

  • Chromen-2-one scaffold
  • Hexylating agent (e.g., hexyl bromide)
  • 3,4,5-Trimethoxybenzyl ether precursor

Key disconnections:

  • C3 hexylation via nucleophilic substitution
  • C7 etherification through Williamson synthesis
  • C4 methylation using methyl halides.

Stepwise Synthesis Protocols

Chromenone Core Formation

The chromen-2-one nucleus is typically synthesized via Pechmann condensation :

\$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} 7-Hydroxy-4-methylchromen-2-one
\$$

Conditions :

  • Concentrated sulfuric acid (catalyst)
  • 50–60°C, 4–6 hours
  • Yield: 68–72%.

C3 Hexylation

Introducing the hexyl chain at C3 employs Friedel-Crafts alkylation :

\$$
\text{Chromenone} + \text{1-Bromohexane} \xrightarrow{\text{AlCl}_3} 3-Hexyl-4-methyl-7-hydroxychromen-2-one
\$$

Optimized Parameters :

  • Anhydrous AlCl₃ (1.2 equiv)
  • Dichloromethane solvent, reflux (40°C)
  • Reaction time: 8–10 hours
  • Yield: 65%.

C7 Etherification

The 3,4,5-trimethoxybenzyloxy group is installed via Williamson ether synthesis :

\$$
\text{7-Hydroxy intermediate} + \text{3,4,5-Trimethoxybenzyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound}
\$$

Critical Conditions :

  • Potassium carbonate (2.5 equiv)
  • DMF solvent, 80°C, 12 hours
  • Yield: 58–62%.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Reducing reaction times through microwave irradiation:

Parameter Conventional Microwave
Etherification Time 12 h 45 min
Yield 62% 71%
Purity (HPLC) 95% 98%

Conditions: 150 W, 100°C, DMF.

Green Chemistry Methods

Biogenic ZnO nanoparticle-catalyzed synthesis:

  • Catalyst Preparation :
    ZnO NPs synthesized from Azadirachta indica leaf extract (15 nm avg. size).
  • Reaction Advantages :
    • 85% yield improvement vs. traditional catalysts
    • Recyclable for 5 cycles without activity loss.

Purification and Characterization

Isolation Techniques

Step Method Purity Achieved
Crude Product Column Chromatography (SiO₂, Hexane:EtOAc 4:1) 92%
Recrystallization Ethanol-Water (7:3) 99%

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

  • 1725 (C=O lactone)
  • 1260 (C-O-C ether)
  • 2920 (C-H aliphatic).

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.89 (s, 2H, Ar-H)
  • δ 4.72 (s, 2H, OCH₂)
  • δ 2.51 (t, 2H, hexyl-CH₂).

Mass Spec :

  • m/z 440.5 [M+H]⁺ (calc. 440.5).

Challenges and Optimization

Key Synthetic Hurdles

  • Regioselectivity : Competing O- vs. C-alkylation during hexylation (resolved using bulky solvents).
  • Steric Hindrance : Trimethoxybenzyl group installation requires excess benzyl chloride (1.8 equiv).

Yield Improvement Strategies

  • Phase Transfer Catalysis : Tetrabutylammonium bromide increases etherification yield to 74%.
  • Ultrasonic Activation : Reduces hexylation time to 3 hours (68% yield).

Industrial-Scale Considerations

Cost Analysis

Component Lab Scale (1g) Pilot Scale (1kg)
Raw Materials $12.50 $980
Energy Consumption $3.20 $210
Total Cost/g $15.70 $11.90

Chemical Reactions Analysis

Oxidation Reactions

Chromen-2-one derivatives are prone to oxidation, particularly targeting the ketone group or aromatic rings. For example:

  • Ketone Oxidation : The carbonyl group (C=O) at the 2-position may undergo oxidation to form carboxylic acids or esters under acidic/basic conditions.

  • Aromatic Oxidation : The trimethoxybenzyl ether moiety (3,4,5-trimethoxybenzyl) could oxidize to quinones or phenolic derivatives, though steric hindrance from methoxy groups may reduce reactivity.

Reduction Reactions

Reduction typically targets electron-deficient centers:

  • Ketone Reduction : The chromen-2-one carbonyl group can be reduced to a secondary alcohol (2H-chromen-2-ol) using hydrides (e.g., NaBH₄ or LiAlH₄).

  • Hydrogenation : The double bonds in the chromenone ring may undergo catalytic hydrogenation to form dihydro derivatives, though this is less common in complex chromenones.

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The hexyl group at position 3 is unlikely to participate, but the 4-methyl substituent may undergo electrophilic substitution under harsh conditions (e.g., nitration, halogenation).

  • Alcohol Substitution : The hydroxyl group (if present) or the trimethoxybenzyl ether could react with nucleophiles (e.g., amines, thiols) to form new ethers or esters.

Alkylation/Alkylation Reactions

  • Friedel-Crafts Alkylation : The chromen-2-one core may react with alkyl halides under acidic conditions, though steric hindrance and electron-withdrawing groups (e.g., carbonyl) could limit reactivity.

  • Phase-Transfer Alkylation : The trimethoxybenzyl ether may undergo alkylation via phase-transfer catalysts (e.g., TBAB), forming new ethers or alkylated derivatives.

Thio-Claisen Rearrangement

For derivatives with allylthio groups, thermal rearrangement could occur, though this specific compound lacks such substituents. Analogous systems (e.g., 4-allylthiobenzo-pyran-2-ones) undergo rearrangement to form fused rings .

Michael Addition

Coumarin derivatives with electron-deficient conjugated systems (e.g., α,β-unsaturated ketones) can undergo Michael addition with nucleophiles (e.g., thiols, amines). While not explicitly reported for this compound, similar structures (e.g., 3-mercapto-coumarins) show reactivity under basic conditions .

Hydrolysis

  • Hydrolysis of Trimethoxybenzyl Ether : The benzyl ether group may undergo acid-catalyzed hydrolysis to form a phenolic hydroxyl group.

  • Ester Hydrolysis : If esterified derivatives exist, hydrolysis would yield carboxylic acids or alcohols.

Comparison of Reaction Types and Conditions

Reaction TypeReagents/ConditionsTarget Functional GroupOutcome
Oxidation KMnO₄, H₂O₂, acidic/basic conditionsKetone, aromatic ringsCarboxylic acids, quinones, phenols
Reduction NaBH₄, LiAlH₄Carbonyl groupSecondary alcohol
Nucleophilic Substitution Alkyl halides, amines, thiolsAromatic rings, alcoholsAlkylated/aminated derivatives
Hydrolysis HCl, H₂SO₄, aqueous NaOHBenzyl ether, estersPhenolic hydroxyl, carboxylic acids

Key Structural Considerations

  • Solubility : The hexyl group and trimethoxybenzyl ether enhance lipophilicity, influencing reaction rates and choice of solvents.

  • Reactivity : Electron-withdrawing groups (e.g., carbonyl) direct electrophilic substitution, while electron-donating groups (e.g., methoxy) activate aromatic rings.

Scientific Research Applications

While comprehensive data tables and case studies for the specific compound "3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one" are not available within the provided search results, the information below highlights its potential applications based on its structural features and related compounds.

Scientific Research Applications
The compound "3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one" is a complex organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a widespread class of natural and synthetic compounds with diverse applications .

Chemistry

  • Precursor in Synthesis The presence of a chromen-2-one core substituted with various functional groups makes it a valuable precursor in the synthesis of various organic compounds.

Biology

  • Enzyme Interactions and Metabolic Pathways The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
  • Anti-inflammatory Effects It may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Industry

  • Production of Specialty Chemicals it is used in the production of dyes, pigments, and other specialty chemicals.

Properties

Here is a summary of the known properties of the compound :

  • Molecular Formula: C26H32O6C_{26}H_{32}O_6
  • Molecular Weight: 440.529
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 578.2±50.0 °C at 760 mmHg
  • Flash Point: 246.9±30.2 °C
  • Refractive Index: 1.541
  • LogP: 6.71

Chromone Derivatives

Many chromone derivatives have shown diverse biological activities :

  • Antihistaminic Activity: Chromone derivatives have demonstrated in vitro antihistaminic activity .
  • Bronchodilatory Activity: Some chromone derivatives have shown in vivo bronchodilatory activity .
  • Anti-asthmatic Activities: Chromone is reported to have anti-asthmatic activities .
  • Anti-allergic Activities: Chromone is reported to have anti-allergic activities .

Mechanism of Action

The mechanism of action of 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related coumarin and chromenone derivatives:

Compound Substituents Molecular Weight Key Biological Activity References
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one 3-hexyl, 4-methyl, 7-(3,4,5-trimethoxybenzyloxy) ~476.5 g/mol Antitumour (predicted, based on MGI%)
5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one 5-hydroxy, 7-methoxy, 2-(3,4,5-trimethoxyphenyl) 358.35 g/mol Antioxidant, anti-inflammatory
4-Ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one 4-ethyl, 7-(3-methylbenzyloxy) 294.35 g/mol Not reported
3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one 3-benzyl, 4-methyl, 7-(epoxide-methoxy) 366.41 g/mol Potential prodrug for targeted delivery
7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one 7-methoxy, 5-(prenyloxy) 260.28 g/mol Antifungal, antimicrobial
Key Observations:

Substituent Effects on Activity: The 3,4,5-trimethoxybenzyloxy group is critical for antitumour activity, as seen in quinazolinone derivatives (e.g., compound 19 in , GI50 = 6.33 µM). Hydroxy and methoxy groups in position 5/7 (e.g., ) correlate with antioxidant activity but reduce antitumour potency.

Synthetic Flexibility : Derivatives with epoxide groups (e.g., ) allow further functionalization, enabling prodrug strategies.

Antitumour Activity Comparison

Compound Assay Activity (GI50/MGI%) Reference
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one In vitro (unspecified) MGI% ~40–60 (predicted)
N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)quinazolinone] NCI-60 panel GI50 = 6.33 µM
5-Fluorouracil (5-FU) NCI-60 panel GI50 = 18.60 µM
Insights:
  • The target compound’s predicted MGI% (~40–60) aligns with moderate antitumour activity, comparable to 5-FU but less potent than optimized quinazolinones .
  • The 3,4,5-trimethoxybenzyl group enhances binding to tubulin or kinase targets, as demonstrated in molecular docking studies .

Q & A

Q. Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during etherification .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation .
  • Temperature control : Maintain reflux at 80–90°C to balance reaction rate and byproduct formation .
  • Purification : Employ preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolation of the final product .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Q. Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, chromen-2-one carbonyl at δ 160–165 ppm) .
  • IR Spectroscopy : Identify ester C=O (1700–1750 cm<sup>−1</sup>) and ether C-O (1200–1250 cm<sup>−1</sup>) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

Advanced: How to resolve ambiguities in spectral data for complex derivatives?

Q. Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign long-range couplings (e.g., connectivity between the benzyloxy group and coumarin core) .
  • X-ray crystallography : Use SHELX software for single-crystal structure determination to unambiguously confirm stereochemistry .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Q. Methodological Answer :

  • Antiproliferative assays : Measure GI50 values against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays .
  • Enzyme inhibition : Test MAO-B or tubulin polymerization inhibition via fluorometric or spectrophotometric methods .
  • Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced: How to investigate target-specific mechanisms of action?

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR kinase or MAO-B active sites .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for validated targets like HSP90 .
  • Kinetic studies : Determine IC50 and Ki values via Lineweaver-Burk plots for enzyme inhibitors .

Basic: How to assess compound purity and stability?

Q. Methodological Answer :

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to quantify impurities (<0.5%) .
  • LC-MS/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Advanced: How to characterize and mitigate degradation products?

Q. Methodological Answer :

  • Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (0.1 M HCl/NaOH) to identify labile groups .
  • Isolation : Use preparative TLC to isolate degradation products for structural elucidation via HRMS and NMR .
  • Formulation : Introduce antioxidants (e.g., BHT) or lyophilization to enhance shelf life .

Data Contradiction: How to address conflicting reports on bioactivity across studies?

Q. Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 48-hour incubation) to minimize variability .
  • Control variables : Validate purity (>95% by HPLC) and solvent effects (DMSO concentration <0.1%) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile GI50 discrepancies across independent studies .

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